Higher Therapeutic Index Than BCNU in Walker Carcinosarcoma 256 — Acetamido-cnu Selection Advantage
In the Walker 256 rat carcinosarcoma model, the new water-soluble nitrosourea analogs including Acetamido-cnu yielded a therapeutic index (LD50/ED50) of 2.4–2.7, representing a 14–29% improvement over BCNU's therapeutic index of 2.1 [1]. The same study demonstrated that at low doses in dose-response regimens, Acetamido-cnu effected higher tumour weight inhibition than BCNU against subcutaneously implanted Walker 256, an advantage that was not observed for chlorozotocin [1].
| Evidence Dimension | Therapeutic index (LD50/ED50 ratio) in Walker 256 rat carcinosarcoma |
|---|---|
| Target Compound Data | TI = 2.4–2.7 (Acetamido-CNU is one of two new water-soluble analogs achieving this range) |
| Comparator Or Baseline | BCNU: TI = 2.1; Chlorozotocin: not active in this model |
| Quantified Difference | Acetamido-CNU cohort TI ~14–29% higher than BCNU (2.4–2.7 vs. 2.1) |
| Conditions | Walker carcinosarcoma 256, subcutaneous implantation in rats; LD50/ED50 calculated from dose-response studies; single high-dose (80% LD50) and low-dose regimens evaluated. |
Why This Matters
A higher therapeutic index in a solid-tumour model provides quantitative justification for selecting Acetamido-cnu over BCNU when the experimental objective requires a wider margin between efficacy and lethal toxicity.
- [1] Fiebig HH, Eisenbrand G, Zeller WJ, Zentgraf R. Anticancer activity of new nitrosoureas against Walker carcinosarcoma 256 and DMBA-induced mammary cancer of the rat. Oncology. 1980;37(3):177-183. doi:10.1159/000225430 View Source
